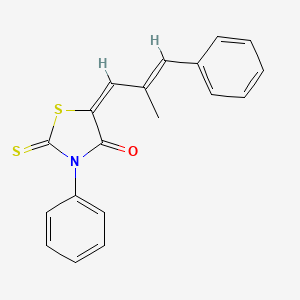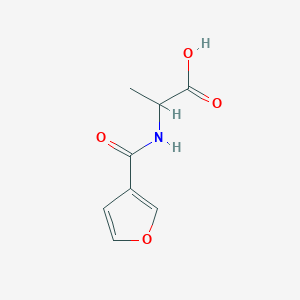
2-(Furan-3-ylformamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Furan-3-ylformamido)propanoic acid” is an organic compound with a molecular weight of 183.16 and a molecular formula of C8H9NO4 . It’s used for research purposes .
Synthesis Analysis
The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, which are similar to the compound , has been studied . The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis
The molecular structure of “2-(Furan-3-ylformamido)propanoic acid” is represented by the formula C8H9NO4 . More detailed structural analysis would require specific spectroscopic data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Furan-3-ylformamido)propanoic acid” include a predicted melting point of 147.60° C, a predicted boiling point of 446.3° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.52 .Scientific Research Applications
- Furan derivatives have gained prominence due to their remarkable therapeutic efficacy. Researchers have explored their antibacterial potential against both gram-positive and gram-negative bacteria . For instance, nitrofurantoin analogs synthesized from furan derivatives exhibited antibacterial activity against Staphylococcus aureus and Streptococcus faecium .
Antibacterial Activity
Safety and Hazards
properties
IUPAC Name |
2-(furan-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-2-3-13-4-6/h2-5H,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQBMOHAAJSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-ylformamido)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

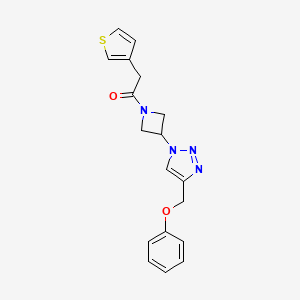
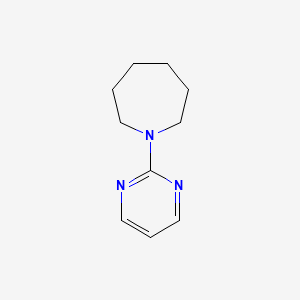
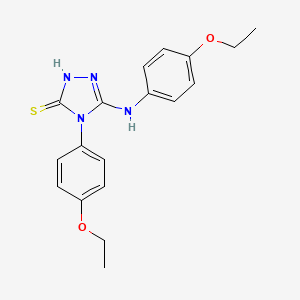

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2457334.png)
![2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B2457335.png)
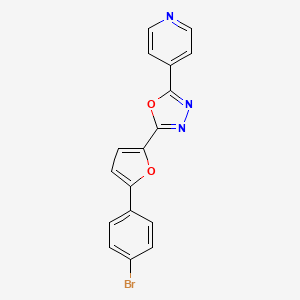
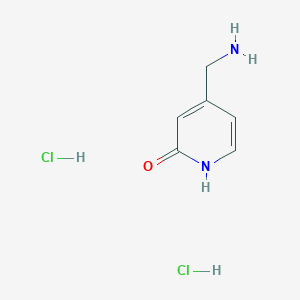
![4-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-piperidin-1-ylpyrimidine](/img/structure/B2457339.png)
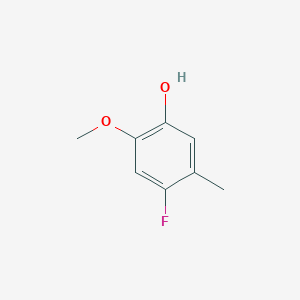
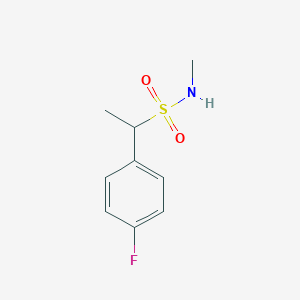
![2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2457346.png)
![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)
